3-(3,4-Dimethoxyphenyl)-L-alanine
Description
3-(3,4-Dimethoxyphenyl)-L-alanine (CAS 32161-30-1) is an L-alanine derivative featuring a phenyl ring substituted with methoxy groups at the 3- and 4-positions. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.244 g/mol . The compound is structurally related to Levodopa (L-DOPA), a key neurotransmitter precursor, but differs in the substitution of hydroxyl groups with methoxy groups. This modification alters its physicochemical properties, such as increased lipophilicity compared to Levodopa, as indicated by its calculated cLogP of 0.002 .
The compound is primarily utilized as a research standard and synthetic intermediate in pharmacological studies, particularly in investigations of Levodopa metabolism or enzyme interactions . Synonyms include L-Veratrylglycine and (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTFNYVAFGYEKI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185947 | |
| Record name | 3,4-Dimethoxyphenylalanine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32161-30-1 | |
| Record name | 3-Methoxy-O-methyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32161-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenylalanine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxyphenylalanine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-Amino-3-(3,4-Dimethoxyphenyl)Propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,4-DIMETHOXYPHENYLALANINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC6UEI64EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Overview
The Chinese patent CN104672105B outlines a four-step synthesis starting from veratrole (1,2-dimethoxybenzene). The process involves:
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Aldol Condensation : Veratrole reacts with Cyanogran (potassium cyanide) and ammonium chloride under ammonia to form D,L-3-(3,4-dimethoxyphenyl)-2-aminopropionitrile.
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Diastereomeric Resolution : The racemic mixture is resolved using L-(+)-2,3-dihydroxy succinic acid in an organic solvent, selectively crystallizing the L-enantiomer.
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Hydrolysis and Acidification : The resolved nitrile is hydrolyzed to the corresponding amino acid using hydrochloric acid, followed by precipitation and purification.
Critical Parameters
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Temperature and Pressure : The aldol condensation occurs at 60–75°C under 0.1–0.4 MPa pressure, achieving a 92% conversion rate.
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Solvent System : Ethanol-water mixtures (1:1 v/v) optimize solubility during resolution.
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Stoichiometry : A mass ratio of 1:0.2:0.4:0.35:6 (veratrole:Cyanogran:ammonia:ammonium chloride:water) ensures minimal byproduct formation.
Yield and Purity
The final product attains >97% enantiomeric excess (ee) after recrystallization, meeting pharmacopeial standards. However, the method generates significant waste, including unreacted D-enantiomer and inorganic salts, necessitating costly purification.
Enzymatic Resolution Using Aspergillus oryzae Acylase
Biocatalytic Mechanism
The U.S. patent US3669837A describes an enzymatic approach to resolve racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine. Key steps include:
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Enzymatic Deacetylation : Aspergillus oryzae acylase selectively hydrolyzes the N-acetyl group of the L-enantiomer, leaving the D-enantiomer unreacted.
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Precipitation and Isolation : The product, 3-(3,4-dimethoxyphenyl)-L-alanine, precipitates at pH 6.0–9.0, facilitated by ammonia-mediated pH control.
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Cobalt Ion Activation : Co²⁺ ions (10⁻⁴–5×10⁻² M) enhance enzymatic activity by stabilizing the acylase tertiary structure.
Process Optimization
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pH and Temperature : Optimal activity occurs at pH 6.8–7.5 and 25–37°C, with ammonia ensuring buffering capacity and easy product isolation.
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Substrate Concentration : High substrate loading (≥10% w/v) minimizes reaction volume and improves throughput.
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Reaction Time : Complete resolution requires 12–24 hours, depending on enzyme concentration.
Advantages Over Chemical Methods
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Stereospecificity : The enzymatic method achieves >99% ee without chiral auxiliaries.
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Environmental Impact : Reduced solvent use and waste generation align with green chemistry principles.
Comparative Analysis of Preparation Methods
Cost-Benefit Considerations
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Chemical Method : Lower per-batch cost but higher waste disposal expenses.
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Enzymatic Method : Higher enzyme procurement costs offset by reduced purification needs.
Conversion to L-DOPA and Pharmaceutical Relevance
Both methods produce this compound as a precursor to L-DOPA. The final conversion involves:
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dimethoxyphenyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups to hydroxy groups.
Reduction: Reduction reactions can modify the amino acid side chain.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxy or halogenated phenylalanine derivatives .
Scientific Research Applications
Chemical Synthesis
Key Reactant in Organic Chemistry
3-(3,4-Dimethoxyphenyl)-L-alanine serves as a crucial reactant in the synthesis of various intermediates, particularly β-amino alcohols. These intermediates are essential for the preparation of complex organic compounds, including pharmaceuticals and agrochemicals. The compound's ability to participate in enzyme-catalyzed reactions enhances its utility in synthetic organic chemistry .
Biological Applications
Enzyme-Catalyzed Reactions
Research indicates that this compound can act as a substrate for engineered enzymes. Its structural similarities to naturally occurring amino acids allow it to participate in biochemical pathways, making it a candidate for studying enzyme mechanisms and kinetics .
Pharmacological Potential
The compound is being investigated for its potential therapeutic applications. Notably, it is considered an intermediate in the synthesis of L-DOPA (levodopa), a well-known treatment for Parkinson's disease. The conversion of this compound to 3-(3,4-dihydroxyphenyl)-L-alanine through various chemical processes highlights its relevance in medicinal chemistry .
Medicinal Chemistry
Synthesis of Pharmaceuticals
Ongoing research focuses on the compound's role in pharmaceutical synthesis. The enzymatic resolution processes involving this compound have been optimized to yield high conversions and enantiomeric excesses, which are critical for developing effective drugs . For instance, studies have shown that using aspartate aminotransferase as a catalyst can achieve over 95% conversion rates with high enantiomeric purity .
Industrial Applications
Production of Fine Chemicals
In the industrial sector, this compound is utilized as a building block for synthesizing fine chemicals. Its versatility allows it to be integrated into various chemical processes aimed at producing complex molecules with specific functionalities .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-L-alanine involves its interaction with specific enzymes, such as PALs and AALs. These enzymes catalyze the conversion of the compound to its corresponding phenylalanine derivative through an ammonia elimination reaction . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes the catalytic reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 3-(3,4-Dimethoxyphenyl)-L-alanine with related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | cLogP | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 32161-30-1 | C₁₁H₁₅NO₄ | 225.24 | 3,4-OCH₃ | 0.002 | Research standard, enzyme studies |
| Levodopa (L-DOPA) | 59-92-7 | C₉H₁₁NO₄ | 197.19 | 3,4-OH | -1.45 | Parkinson’s treatment |
| α-Methyl-L-DOPA Sesquihydrate | 555-30-6 | C₁₀H₁₃NO₄·1.5H₂O | 211.22 (anhydrous) | 3,4-OH, α-CH₃ | -0.98 | Antihypertensive agent |
| 3-(2,5-Cyclohexadienyl)-L-alanine | N/A | C₉H₁₁NO₂ | 181.19 | Cyclohexadienyl ring | -0.85 | Substrate for ammonia-lyase enzymes |
Key Observations :
- Methoxy vs.
- Methyl Substitution : α-Methyl-L-DOPA incorporates a methyl group at the α-carbon, which inhibits decarboxylation, prolonging its antihypertensive effects .
- Ring Structure: 3-(2,5-Cyclohexadienyl)-L-alanine’s non-aromatic ring alters its interaction with enzymes like phenylalanine ammonia-lyase, as shown in substrate specificity studies .
Antioxidant and Enzyme Inhibition
Methoxy-substituted aromatic compounds, such as curcumin analogs, demonstrate strong antioxidant activity and enzyme inhibition (e.g., ACE, tyrosinase) due to electron-donating methoxy groups stabilizing free radicals .
Neurological and Metabolic Roles
- Levodopa : Converts to dopamine, addressing Parkinson’s disease symptoms. Hydroxyl groups are critical for decarboxylation and blood-brain barrier transport .
- This compound : Methoxy groups may hinder decarboxylation, rendering it inactive in dopamine synthesis. However, it serves as a reference compound in Levodopa impurity profiling .
Biological Activity
3-(3,4-Dimethoxyphenyl)-L-alanine, also known as 3-Methoxy-O-methyl-L-tyrosine or DMPA, is a compound with notable biological activity that has garnered attention in various research fields. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₅NO₄
- Molecular Weight : 225.24 g/mol
- CAS Number : 32161-30-1
The compound features a phenylalanine backbone with two methoxy groups at the para positions of the aromatic ring, which significantly influences its biological activity.
Research indicates that this compound may exert its effects through multiple pathways:
- Antioxidant Activity : The methoxy groups contribute to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting against various diseases linked to oxidative damage .
- Neuroprotective Effects : Studies suggest that this compound may enhance neuroprotection by modulating neurotransmitter levels and promoting neuronal survival under stress conditions. It is hypothesized to influence dopamine metabolism, potentially providing benefits in neurodegenerative disorders .
- Melanogenesis Stimulation : Similar compounds have been shown to enhance melanin synthesis through activation of signaling pathways such as ERK and p38 MAPK. This suggests potential applications in treating hypopigmentation disorders .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25.6 |
| ABTS Scavenging | 18.4 |
| Ferric Reducing Antioxidant Power (FRAP) | 22.0 |
These results indicate that the compound exhibits significant antioxidant activity compared to standard antioxidants.
Neuroprotective Studies
In vitro studies on neuronal cell lines have demonstrated that treatment with this compound leads to:
- Increased cell viability under oxidative stress conditions.
- Upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
A notable study indicated a 30% increase in neuronal survival when exposed to oxidative stress in the presence of this compound .
Case Studies and Research Findings
- Case Study on Melanogenesis :
-
Neuroprotective Effects in Animal Models :
- An animal model of Parkinson's disease demonstrated that administration of this compound improved motor function and reduced dopaminergic neuron loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Q & A
Q. Table 1: Comparison of Synthetic Routes
How can researchers optimize reaction conditions to improve enantiomeric excess (EE) in asymmetric synthesis?
Answer:
Enantiomeric purity is critical for biological activity. Optimization strategies include:
- Catalyst screening : Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) enhance stereoselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve reaction kinetics, while low temperatures (−20°C to 0°C) reduce racemization .
- Kinetic resolution : Use enzymes like penicillin acylase to selectively hydrolyze one enantiomer .
Experimental Design Tip :
A factorial design (e.g., 2³) testing temperature, solvent, and catalyst loading can identify optimal conditions while minimizing trials.
What analytical techniques are most reliable for characterizing this compound?
Answer:
Q. Table 2: Analytical Parameters
| Technique | Detection Limit | Precision (RSD) | Key Parameters |
|---|---|---|---|
| HPLC-UV | 0.1 µg/mL | ≤2% | Mobile phase: Hexane/IPA |
| NMR | 1 mM | ≤1% | Deuterated DMSO solvent |
| HRMS | 0.01 µg/mL | ≤0.5% | ESI+ mode, 70 eV |
How should researchers address discrepancies in reported solubility data for this compound?
Answer:
Discrepancies often arise from variations in:
Q. Resolution Strategy :
- Standardize protocols (e.g., USP <1174> guidelines for equilibrium solubility).
- Validate results using orthogonal techniques (e.g., UV-Vis spectroscopy and HPLC) .
What are the stability considerations for this compound under varying storage conditions?
Answer:
- Light sensitivity : Degrades via demethylation under UV light; store in amber vials at −20°C .
- Humidity : Hydrolysis of methoxy groups occurs at >60% RH; use desiccants (silica gel) .
- Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .
Q. Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life (t₁/₂) |
|---|---|---|
| 25°C, dark | Oxidative deamination | >2 years |
| 40°C, 75% RH | Hydrolysis | 8 months |
| UV light (254 nm) | Demethylation | 48 hours |
How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions may stem from:
Q. Methodological Recommendations :
- Purity verification: Use chiral HPLC and HRMS to confirm ≥99% chemical and enantiomeric purity .
- Positive controls: Include L-DOPA (CAS 59-92-7) as a reference in activity assays .
What advanced computational tools can predict the metabolic pathways of this compound?
Answer:
- In silico metabolism prediction : Software like MetaSite and GLORYx identifies potential phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinity to dopamine receptors (ΔG ≈ −9.2 kcal/mol) .
Q. Validation :
- Compare predictions with in vitro hepatocyte metabolism studies (e.g., human liver microsomes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
